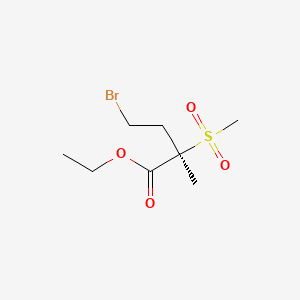
bis-Tedizolidyl Phosphate Diester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Advanced Material Design
Understanding the phase transitions and structural dynamics of monomers like bis-Tedizolidyl Phosphate Diester is essential for designing advanced materials . The phase transitions of phosphorus-containing monomers with methoxycarbonyl functional end groups have been investigated .
Microstructural Changes and Molecular Conformational Rearrangements
This compound has been used to examine microstructural changes and molecular conformational rearrangements during temperature variations . Polarized light optical microscopy, differential scanning calorimetry, and UV-vis absorption and fluorescence spectroscopy were used in these investigations .
Fourier-Transform Infrared Spectroscopy
Bis-Tedizolidyl Phosphate Diester has been studied using attenuated total reflectance Fourier-transform infrared spectroscopy . This method offers significant information regarding the phase transition, even within a narrow transition temperature range .
Photophysical Behavior
The photophysical behavior of bis-Tedizolidyl Phosphate Diester has been explored . It was found that the presence of an extra oxygen atom linked to the central phosphorus atom influences the movement of electrons in the excited state .
Liquid Crystal Materials
Bis-Tedizolidyl Phosphate Diester has applications in the field of liquid crystal materials . These materials can be easily manipulated by light, temperature, and electric fields . This tunability allows their use in various applications such as liquid crystal displays (LCDs) .
Biological Processes and Industrial Applications
Phosphorus, a key element in biological processes and industrial applications, offers a rich array of reactivity and functionality . Bis-Tedizolidyl Phosphate Diester, being a phosphorus-containing diester, has diverse properties and applications in these fields .
properties
| { "Design of the Synthesis Pathway": "The synthesis of bis-Tedizolidyl Phosphate Diester can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Tedizolid phosphate", "Diethyl phosphorochloridate", "Sodium hydroxide", "Methanol", "Triethylamine", "Dimethylformamide", "Acetic anhydride", "Pyridine", "Chloroform" ], "Reaction": [ "Tedizolid phosphate is reacted with diethyl phosphorochloridate in the presence of triethylamine to form Tedizolidyl phosphorochloridate.", "Tedizolidyl phosphorochloridate is then reacted with sodium hydroxide in methanol to form Tedizolidyl phosphate.", "Tedizolidyl phosphate is reacted with acetic anhydride and pyridine in dimethylformamide to form Tedizolidyl acetate.", "Tedizolidyl acetate is then reacted with diethyl phosphorochloridate in the presence of triethylamine to form bis-Tedizolidyl phosphorochloridate.", "The final step involves the reaction of bis-Tedizolidyl phosphorochloridate with sodium hydroxide in chloroform to form bis-Tedizolidyl Phosphate Diester." ] } | |
CAS RN |
1256966-02-5 |
Molecular Formula |
C34H29F2N12O8P |
Molecular Weight |
802.653 |
IUPAC Name |
bis[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m1/s1 |
InChI Key |
UGUGELYBSIMIPH-DNQXCXABSA-N |
SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
synonyms |
(5R,5’R)-5,5’-[Phosphinicobis(oxymethylene)]bis[3-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxazolidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



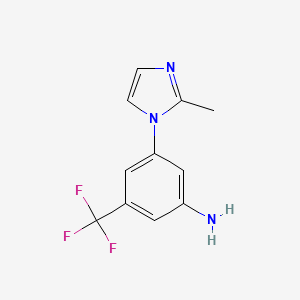

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)
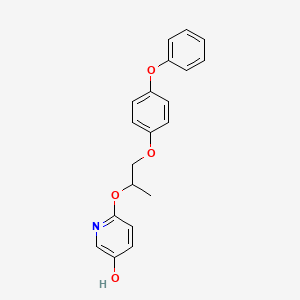
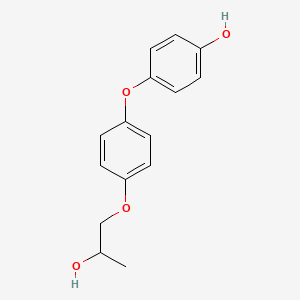
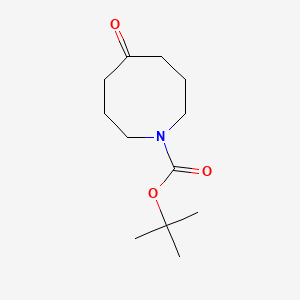

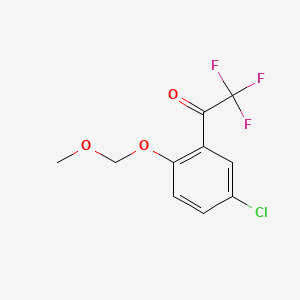
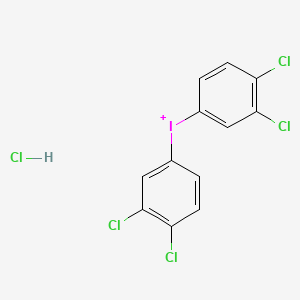
![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)

